C16H10F4N2O
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Overview
Description
. This compound is characterized by its unique structure, which includes a benzimidazole ring substituted with a trifluoromethyl group and a fluorophenyl group. It has a molar mass of 322.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Attachment of Fluorophenyl Group: The fluorophenyl group is attached through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole alcohols .
Scientific Research Applications
1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity through binding to active sites or allosteric sites. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone
- 1-(4-bromophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone
- 1-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone
Uniqueness
The uniqueness of 1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the fluorophenyl and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H10F4N2O |
---|---|
Molecular Weight |
322.26 g/mol |
IUPAC Name |
5-fluoro-1-methyl-N-(2,3,4-trifluorophenyl)indole-2-carboxamide |
InChI |
InChI=1S/C16H10F4N2O/c1-22-12-5-2-9(17)6-8(12)7-13(22)16(23)21-11-4-3-10(18)14(19)15(11)20/h2-7H,1H3,(H,21,23) |
InChI Key |
MGOGILGXYRBSNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=C(C(=C(C=C3)F)F)F |
Origin of Product |
United States |
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